[(4-ETHYLPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
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Overview
Description
(4-ETHYLPHENYL)METHYLSULFANYL]ETHYL})AMINE is a complex organic compound characterized by its unique structure, which includes an ethylphenyl group, a tetrazole ring, and a sulfanyl ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ETHYLPHENYL)METHYLSULFANYL]ETHYL})AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.
Attachment of the Sulfanyl Ethyl Group: This step involves the nucleophilic substitution of a halogenated ethyl compound with a thiol group, forming the sulfanyl ethyl linkage.
Coupling with the Ethylphenyl Group: The final step involves the coupling of the ethylphenyl group with the previously formed intermediate, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-ETHYLPHENYL)METHYLSULFANYL]ETHYL})AMINE undergoes various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(4-ETHYLPHENYL)METHYLSULFANYL]ETHYL})AMINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (4-ETHYLPHENYL)METHYLSULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in redox reactions within biological systems, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: Shares the benzyl group but differs significantly in its functional groups and overall structure.
Uniqueness
(4-ETHYLPHENYL)METHYLSULFANYL]ETHYL})AMINE is unique due to its combination of an ethylphenyl group, a tetrazole ring, and a sulfanyl ethyl linkage
Properties
Molecular Formula |
C18H21N5S |
---|---|
Molecular Weight |
339.5g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C18H21N5S/c1-2-15-8-10-16(11-9-15)14-19-12-13-24-18-20-21-22-23(18)17-6-4-3-5-7-17/h3-11,19H,2,12-14H2,1H3 |
InChI Key |
RONMKERRXJDUFE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CNCCSC2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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